![molecular formula C31H24O5 B12630970 5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one CAS No. 946534-22-1](/img/structure/B12630970.png)
5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one is a complex organic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused benzopyran and benzoxepin ring system, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one typically involves multi-step reactions. One common method includes the condensation of appropriate benzopyran and benzoxepin precursors under controlled conditions. The reaction often requires the use of catalysts such as triethylammonium acetate (TEAA) and microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can help achieve higher yields and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzopyran derivatives: Compounds like benzopyran-annulated pyrano[2,3-c]pyrazoles share structural similarities and biological activities.
Benzoxepin derivatives: Similar compounds include various benzoxepin analogs with different substituents.
Uniqueness
5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one is unique due to its specific fused ring system and the presence of benzyloxy groups
Eigenschaften
CAS-Nummer |
946534-22-1 |
|---|---|
Molekularformel |
C31H24O5 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
5,15-bis(phenylmethoxy)-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one |
InChI |
InChI=1S/C31H24O5/c32-31-30-26(25-13-11-24(18-29(25)36-31)35-20-22-9-5-2-6-10-22)15-16-33-28-17-23(12-14-27(28)30)34-19-21-7-3-1-4-8-21/h1-14,17-18H,15-16,19-20H2 |
InChI-Schlüssel |
QGOHHAMTOZBTLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=CC(=C2)OCC3=CC=CC=C3)C4=C1C5=C(C=C(C=C5)OCC6=CC=CC=C6)OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)

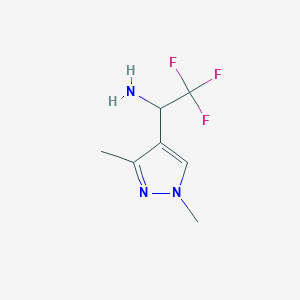
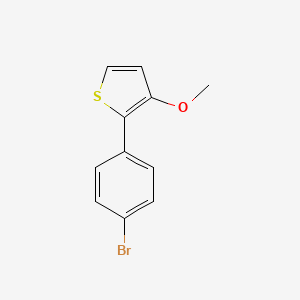
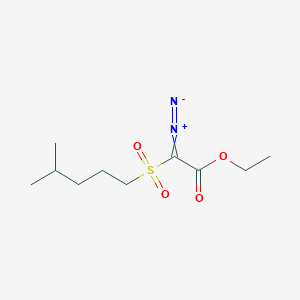
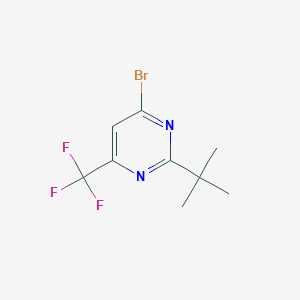
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanoate](/img/structure/B12630920.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
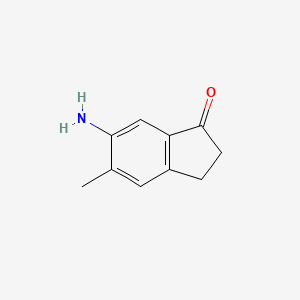
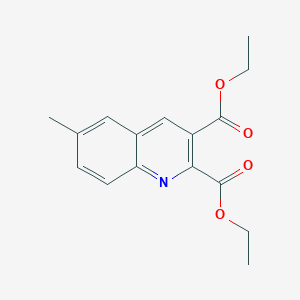
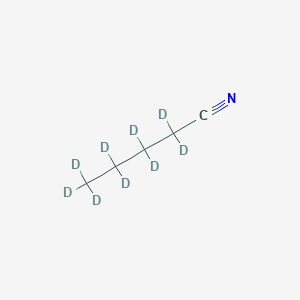
![(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12630975.png)
